molecular formula C19H19NO3S B12878334 (2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one CAS No. 649723-61-5

(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one

Cat. No.: B12878334
CAS No.: 649723-61-5
M. Wt: 341.4 g/mol
InChI Key: VKXIYTUSLWFMCW-SJLPKXTDSA-N
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Description

(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative characterized by its stereospecific substituents. The compound features a benzoyl group at position 3, a phenyl group at position 2, and a 2-(methylsulfanyl)ethyl side chain at position 4. The (2R,4R) configuration ensures distinct spatial arrangements, influencing its physicochemical properties and biological interactions. Oxazolidinones are widely studied for their roles as chiral auxiliaries in asymmetric synthesis and as bioactive scaffolds in medicinal chemistry .

Properties

CAS No.

649723-61-5

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

(2R,4R)-3-benzoyl-4-(2-methylsulfanylethyl)-2-phenyl-1,3-oxazolidin-5-one

InChI

InChI=1S/C19H19NO3S/c1-24-13-12-16-19(22)23-18(15-10-6-3-7-11-15)20(16)17(21)14-8-4-2-5-9-14/h2-11,16,18H,12-13H2,1H3/t16-,18-/m1/s1

InChI Key

VKXIYTUSLWFMCW-SJLPKXTDSA-N

Isomeric SMILES

CSCC[C@@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CSCCC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Methylthioethyl Side Chain: This step involves the alkylation of the oxazolidinone ring with a suitable methylthioethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthioethyl side chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The phenyl and benzoyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which (2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from related oxazolidinones in substituent type, position, and stereochemistry. Key structural comparisons include:

Compound Name (CAS/Refcode) Substituents (Positions 2, 3, 4) Stereochemistry Key Features Reference
Target Compound 2-Ph, 3-Bz, 4-(2-(MeS)ethyl) (2R,4R) Methylsulfanyl ethyl group enhances hydrophobicity; benzoyl aids conjugation
MEN-NIC 2-t-Bu, 3-Bz, 4-(methoxycarbonylmethyl) (2S,4S) Methoxycarbonylmethyl improves solubility; tert-butyl increases steric bulk
MENNEY 2-t-Bu, 3-Bz, 4-(methoxycarbonylmethyl) (2R,4S) Diastereomer of MEN-NIC; substituents on opposite sides affect conformation
(2R,4R)-3-BnOCO-4-Me-2-Ph (CAS 143564-89-0) 2-Ph, 3-BnOCO, 4-Me (2R,4R) Benzyloxycarbonyl (BnOCO) acts as a protective group; methyl simplifies synthesis
(4S,5S)-4-Me-5-Ph-oxazolidin-2-one 4-Me, 5-Ph (4S,5S) Minimal substitution; used as a model for stereochemical studies
  • Substituent Position and Orientation : The target compound’s 2-(methylsulfanyl)ethyl group at position 4 introduces sulfur-mediated interactions (e.g., hydrogen bonding, hydrophobic effects) absent in analogs like MEN-NIC or MENNEY, which feature oxygen-based substituents .
  • Stereochemical Impact : The (2R,4R) configuration contrasts with diastereomers such as MENNEY (2R,4S), leading to divergent ring conformations and biological activities. For example, substituents on the same side of the ring (as in MEN-NIC) may favor specific enzyme binding compared to opposite orientations .

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